molecular formula C20H15NO B1612233 3-[3-(Benzyloxy)phenyl]benzonitrile CAS No. 893736-89-5

3-[3-(Benzyloxy)phenyl]benzonitrile

Cat. No. B1612233
M. Wt: 285.3 g/mol
InChI Key: CEAPVLJQBVTFMB-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]benzonitrile is a chemical compound with the CAS Number 893736-89-5 and a linear formula of C20H15NO . It has a molecular weight of 285.35 .


Molecular Structure Analysis

The InChI code for 3-[3-(Benzyloxy)phenyl]benzonitrile is 1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

3-[3-(Benzyloxy)phenyl]benzonitrile has a molecular weight of 285.35 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not specified in the search results.

Scientific Research Applications

1. General Applications “3-[3-(Benzyloxy)phenyl]benzonitrile” is a chemical compound with the molecular formula C20H15NO . It’s often used in scientific research, particularly in the field of organic chemistry .

2. Synthesis and Applications of m-Aryloxy Phenols A related group of compounds, m-aryloxy phenols, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

3. Synthesis Methods The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions. Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

1. Precursor in Chemical Industry Benzonitrile, a compound similar to “3-[3-(Benzyloxy)phenyl]benzonitrile”, finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .

2. Intermediate in Pharmaceutical Industry In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .

3. Green Synthesis of Benzonitrile A green synthesis method for benzonitrile has been proposed, using ionic liquid as the recycling agent . This method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid used in this process exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts . This method simplifies the separation process and allows for the easy recovery and recycling of the ionic liquid .

1. Precursor in Chemical Industry Benzonitrile, a compound similar to “3-[3-(Benzyloxy)phenyl]benzonitrile”, finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .

2. Intermediate in Pharmaceutical Industry In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .

3. Green Synthesis of Benzonitrile A green synthesis method for benzonitrile has been proposed, using ionic liquid as the recycling agent . This method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid used in this process exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts . This method simplifies the separation process and allows for the easy recovery and recycling of the ionic liquid .

Safety And Hazards

The safety information and hazards associated with 3-[3-(Benzyloxy)phenyl]benzonitrile are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPVLJQBVTFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602456
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Benzyloxy)phenyl]benzonitrile

CAS RN

893736-89-5
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A degassed mixture of 3-benzyloxy-phenyl bromide (28) (0.2 g, 0.76 mmol), 3-cyanophenylboronic acid (0.223 g, 1.52 mmol), barium hydroxide (0.285 g, 1.67 mmol), Pd(PPh3)4 (0.088 g, 0.076 mmol), DME (5 mL) and H2O (3 mL) was heated (80° C.) for 6 hours with vigorous stirring under an argon atmosphere. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of celite. The filtrate was diluted with brine; the organic phase was separated, dried (MgSO4) and concentrated in vacuo. The residue obtained was purified by flash column chromatography (20% diethyl ether-hexane) to give 75 (0.130 g, 60% yield) as a viscous liquid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.223 g
Type
reactant
Reaction Step One
Quantity
0.285 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
60%

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